

Developing Assays with 4-(2-Oxoimidazolidin-1-yl)benzonitrile: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-(2-Oxoimidazolidin-1-yl)benzonitrile

Cat. No.: B176778

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and utilizing assays to characterize the biological activity of **4-(2-Oxoimidazolidin-1-yl)benzonitrile**, a putative non-steroidal androgen receptor (AR) antagonist. The protocols detailed herein are foundational for researchers investigating novel therapeutics targeting androgen signaling pathways, which are critical in various physiological and pathological processes, most notably in prostate cancer.

Introduction

4-(2-Oxoimidazolidin-1-yl)benzonitrile belongs to a class of compounds known as non-steroidal antiandrogens (NSAAs). These molecules are designed to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. By blocking this interaction, NSAAs can prevent the downstream signaling cascade that leads to the transcription of androgen-responsive genes, thereby inhibiting the growth and proliferation of androgen-dependent cells. This mechanism of action makes them a key therapeutic strategy in the management of prostate cancer.

The following sections provide detailed protocols for essential in vitro assays to evaluate the efficacy of **4-(2-Oxoimidazolidin-1-yl)benzonitrile** as an AR antagonist. These include a competitive androgen receptor binding assay and a reporter gene assay to measure the inhibition of AR-mediated transcription.

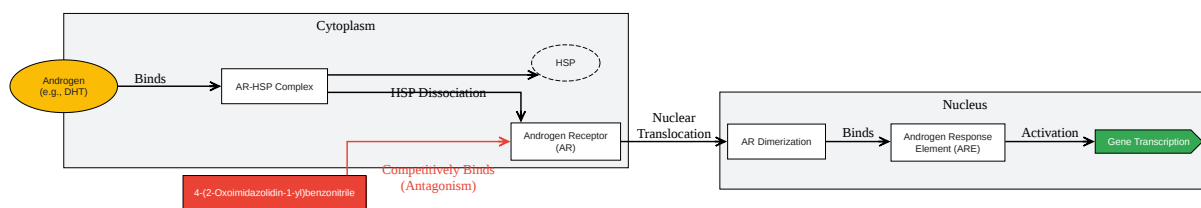
Data Presentation

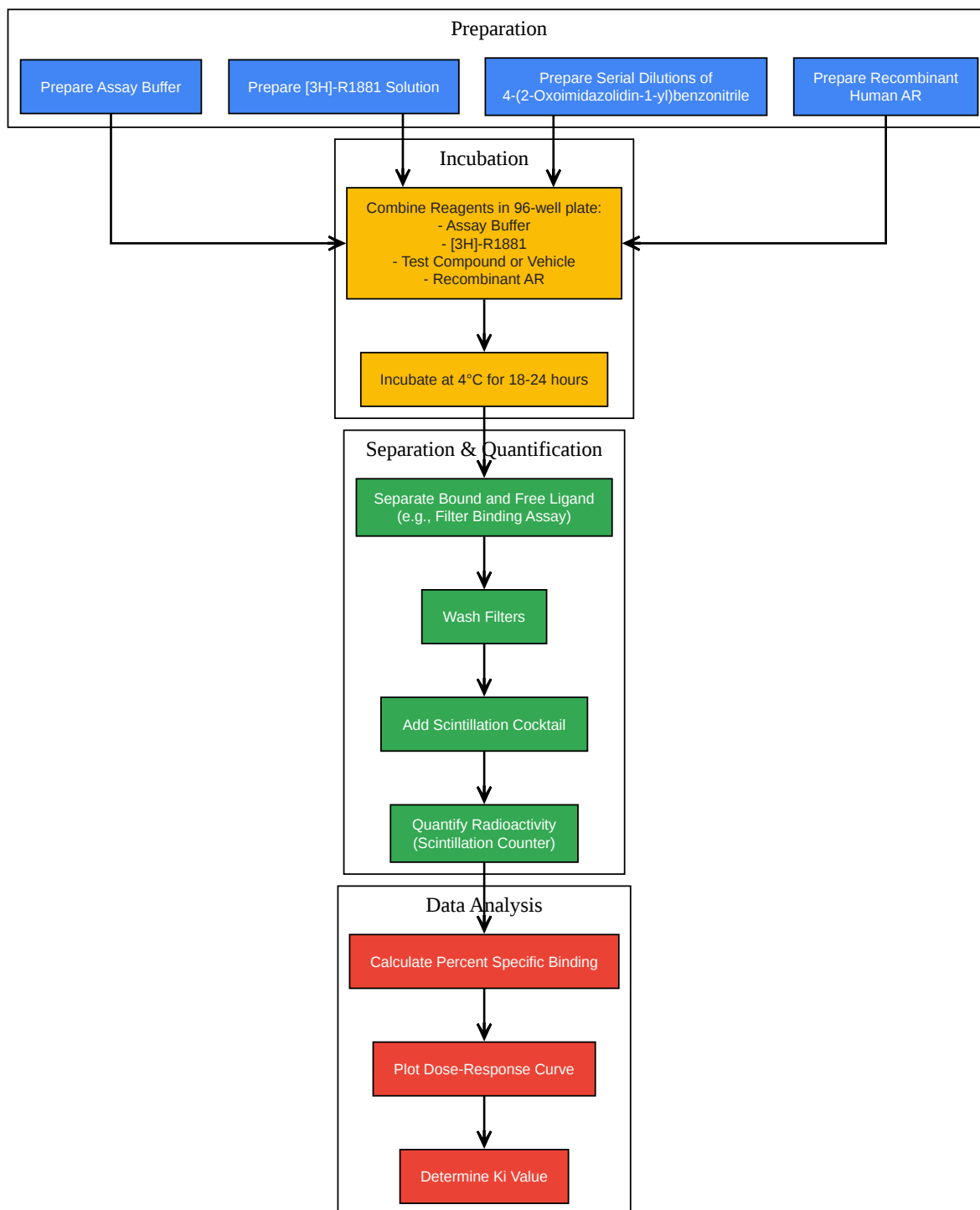
The following table summarizes hypothetical, yet representative, quantitative data for **4-(2-Oxoimidazolidin-1-yl)benzonitrile** in key in vitro assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis. For comparison, data for a known second-generation AR antagonist, Enzalutamide, is also included.

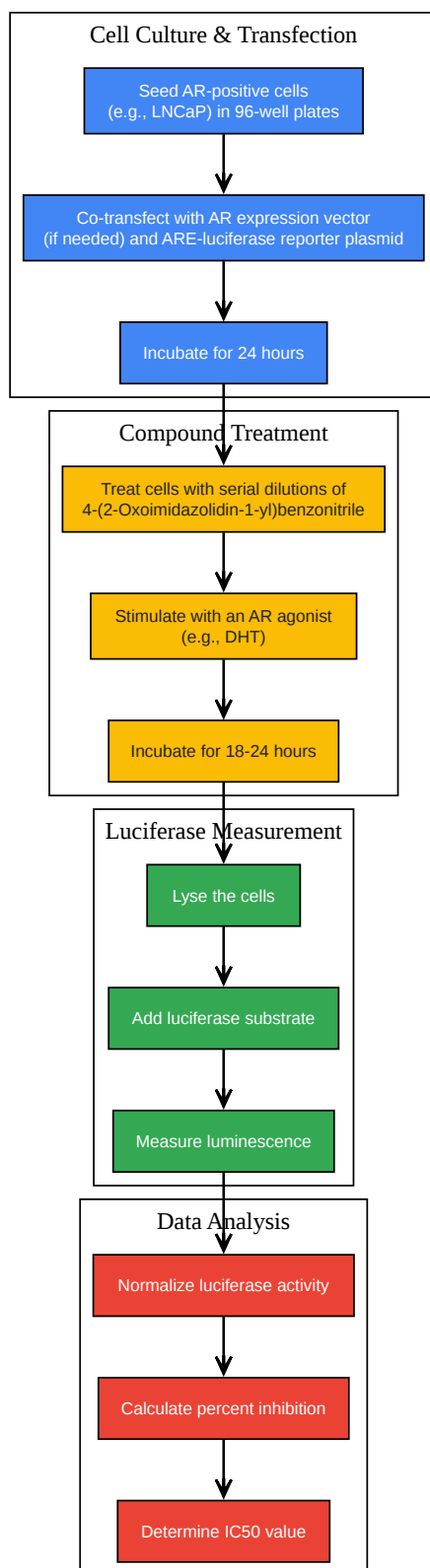
| Compound | Androgen Receptor Binding Affinity (K _i , nM) | AR-Mediated Transcription Inhibition (IC ₅₀ , nM) | Cell Proliferation Inhibition (LNCaP cells, IC ₅₀ , μM) |
|--|--|--|--|
| 4-(2-Oxoimidazolidin-1-yl)benzonitrile | 25 | 150 | 1.2 |
| Enzalutamide | 5 | 36 | 0.4 |

Signaling Pathway

The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. The diagram below illustrates the mechanism by which androgens activate the AR and how antagonists like **4-(2-Oxoimidazolidin-1-yl)benzonitrile** can inhibit this process.







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